
Methyl 2-acetamido-2-methoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-2-methoxybutanoate is an organic compound with the molecular formula C8H15NO4. It is a derivative of butanoic acid and features both acetamido and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-2-methoxybutanoate typically involves the esterification of 2-acetamido-2-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-methoxybutanoate can undergo various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-acetamido-2-methoxybutanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamido-2-methoxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-2-methoxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The acetamido group can participate in hydrogen bonding and other interactions with proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybutanoate: Lacks the acetamido group, making it less reactive in certain biochemical pathways.
Methyl 2-acetamidoacrylate: Contains an acrylate group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
Methyl 2-acetamido-2-methoxybutanoate is unique due to the presence of both acetamido and methoxy functional groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its analogs .
Properties
CAS No. |
57294-55-0 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-acetamido-2-methoxybutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5-8(13-4,7(11)12-3)9-6(2)10/h5H2,1-4H3,(H,9,10) |
InChI Key |
OLBNNZKLHUNGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)(NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



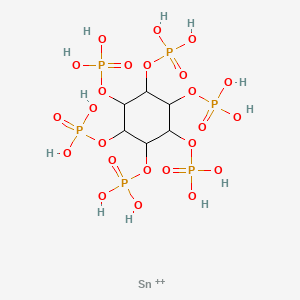


![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)

![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
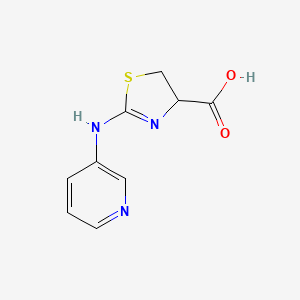
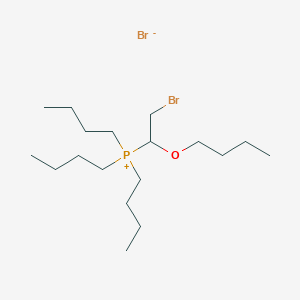
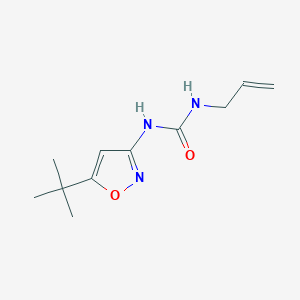
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
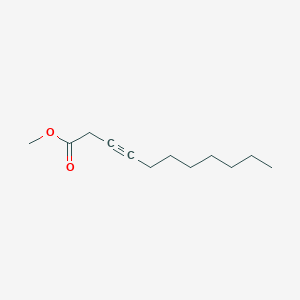
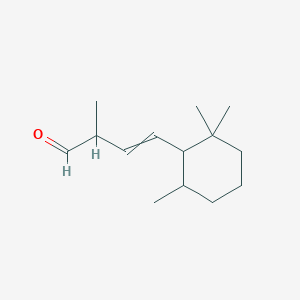
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
